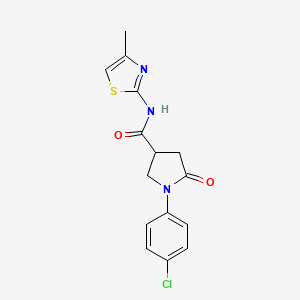

![molecular formula C17H28N4O3S B5537380 2-butyl-8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537380.png)

2-butyl-8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-butyl-8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one" is part of the 3,9-diazaspiro[5.5]undecane family, notable for its complex spirocyclic structure and the presence of a sulfonyl group attached to a pyrazole ring. This compound is of interest due to its unique chemical and physical properties, which contribute to its potential in various synthetic and pharmacological applications.

Synthesis Analysis

The synthesis of related diazaspiro[5.5]undecane derivatives often involves intricate pathways including stereoselective synthesis and divergent synthesis techniques. For example, the stereoselective synthesis of spirocyclic derivatives has been achieved from different starting materials such as 3-t-butyldimethylsilyloxy-1-cyclohexenyl methyl ketone, showcasing the importance of precise control over stereochemistry in the synthesis of complex spirocyclic structures (Ibuka et al., 1981). Additionally, the divergent synthesis approach allows for the introduction of various substituents into the spirocyclic framework, enabling the generation of a diverse array of derivatives (Yang et al., 2008).

Molecular Structure Analysis

Spirocyclic compounds like "2-butyl-8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one" often exhibit unique molecular structures characterized by their spirocyclic core. The crystal structure and molecular geometry analysis of similar compounds reveal intricate details about their conformation and spatial arrangement, which are crucial for understanding their reactivity and interaction with other molecules (Yuan et al., 2017).

Chemical Reactions and Properties

The reactivity of the diazaspiro[5.5]undecane framework involves various chemical reactions, including 1,3-dipolar cycloaddition, which is a versatile method for constructing functionalized pyrazoles. This method demonstrates the compound's capability to engage in reactions that efficiently introduce new functional groups, thereby altering its chemical properties (Baiju & Namboothiri, 2017).

Physical Properties Analysis

The physical properties of compounds within this chemical class, such as melting points, solubility, and crystal structure, are essential for determining their suitability for various applications. Detailed studies on similar compounds have provided insights into their thermodynamic properties and stability under different conditions (Zeng et al., 2021).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

The compound's framework has been instrumental in the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, demonstrating significant antimicrobial properties. This application underscores its role in creating new therapeutic agents with potential antimicrobial efficacy (Darwish et al., 2014).

Research on diazaspiro[5.5]undecane derivatives, related to the structural motif of 2-butyl-8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one, has led to the development of efficient methods for their synthesis. These methods leverage intramolecular reactions, showcasing the compound's utility in constructing complex molecular architectures relevant to pharmaceutical development (Macleod et al., 2006).

The compound has also found application in the discovery of dual angiotensin II and endothelin A receptor antagonists, exemplifying its potential in developing multifunctional therapeutic agents aimed at treating hypertension and related cardiovascular disorders (Murugesan et al., 2002).

Antimicrobial Activity

- Compounds derived from the chemical structure of 2-butyl-8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one have been evaluated for their antimicrobial activity. These studies highlight its significance in the development of new antimicrobial agents, offering a promising avenue for addressing the growing concern of microbial resistance (El‐Wahab et al., 2015).

Heterocyclic Compound Synthesis

- The structural motif of 2-butyl-8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one has been exploited in synthesizing a variety of heterocyclic compounds. These compounds have been studied for their potential biological activities, including as antimicrobial and anti-inflammatory agents, showcasing the compound's versatility in drug discovery and development (Aggarwal et al., 2014).

Mécanisme D'action

Safety and Hazards

The compound is labeled with the GHS07 hazard pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Orientations Futures

The compound has shown promise in the treatment of cancers driven by RET (c-RET) mutations and fusions, such as non-small cell lung cancer (NSCLC) and thyroid cancer . It has also demonstrated good tolerance in in vivo experiments . Future research may focus on further exploring its potential in cancer treatment and understanding its mechanism of action in more detail.

Propriétés

IUPAC Name |

2-butyl-8-(1-methylpyrazol-4-yl)sulfonyl-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3S/c1-3-4-9-20-13-17(8-6-16(20)22)7-5-10-21(14-17)25(23,24)15-11-18-19(2)12-15/h11-12H,3-10,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEARMEZNPSJICC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC2(CCCN(C2)S(=O)(=O)C3=CN(N=C3)C)CCC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-butyl-8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

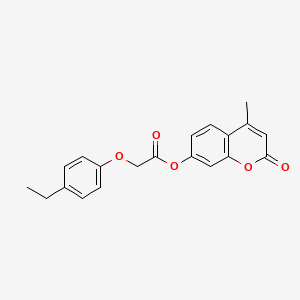

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-methoxyphenyl)propanamide hydrochloride](/img/structure/B5537303.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylpropanamide](/img/structure/B5537305.png)

![N-({(2S,4S)-4-fluoro-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5537334.png)

![2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5537337.png)

![{(2R)-1-[(8-fluoro-2-quinolinyl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B5537340.png)

![6-(1-piperidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5537353.png)

![N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537355.png)

![3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5537362.png)

![3-[(2-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5537371.png)

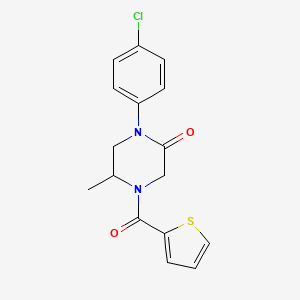

![2-(4-chlorophenyl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5537378.png)

![N-[4-(aminocarbonyl)phenyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5537385.png)